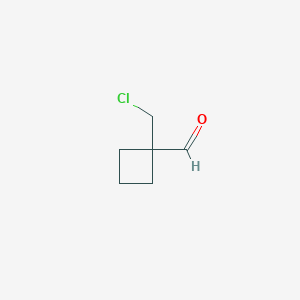
1-(Chloromethyl)cyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C6H9ClO. It is a cycloalkane derivative featuring a chloromethyl group and an aldehyde functional group attached to a cyclobutane ring.
准备方法
The synthesis of 1-(Chloromethyl)cyclobutane-1-carbaldehyde can be achieved through several routes. One common method involves the chloromethylation of cyclobutane-1-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing reaction conditions to maximize efficiency and minimize by-products .
化学反应分析
1-(Chloromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups
These reactions can produce a variety of products, including carboxylic acids, alcohols, and substituted cyclobutane derivatives, depending on the reagents and conditions used.
科学研究应用
1-(Chloromethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its reactivity allows for the creation of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups
作用机制
The mechanism by which 1-(Chloromethyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions involve the formation and breaking of chemical bonds, leading to the creation of new products. The molecular targets and pathways involved vary based on the specific context of its use .
相似化合物的比较
1-(Chloromethyl)cyclobutane-1-carbaldehyde can be compared to other cycloalkane derivatives with similar functional groups:
Cyclobutane-1-carbaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-(Bromomethyl)cyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
Cyclobutanecarboxaldehyde: Similar to cyclobutane-1-carbaldehyde but with a carboxyl group instead of an aldehyde, leading to different reactivity and applications
属性
IUPAC Name |
1-(chloromethyl)cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAOGZIERWPFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

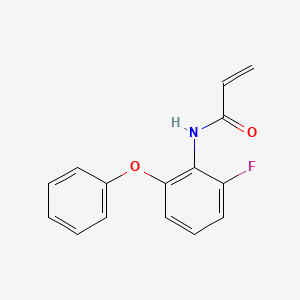
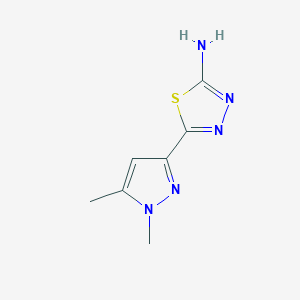
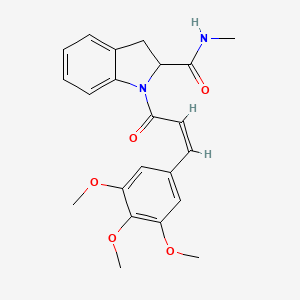
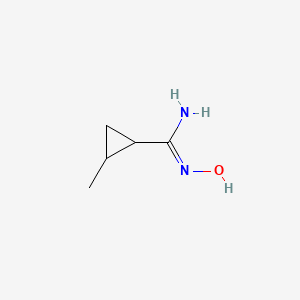
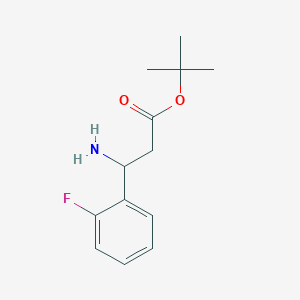
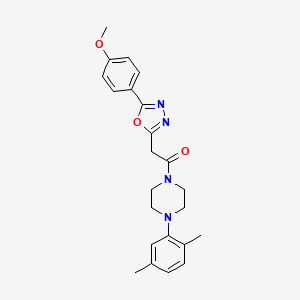
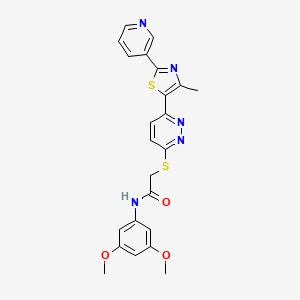
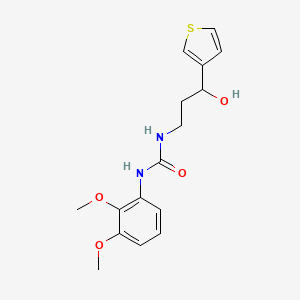
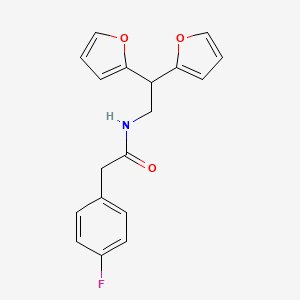
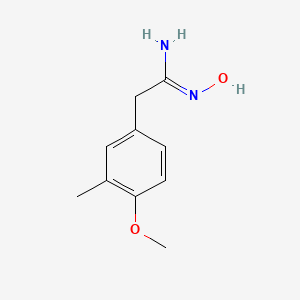
![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
![2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2939641.png)
